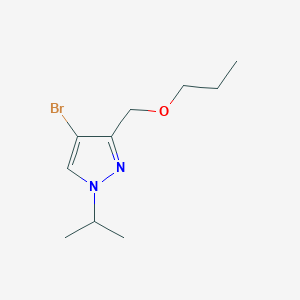![molecular formula C21H19N5O3 B2985463 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-85-4](/img/structure/B2985463.png)
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a notable structure due to its broad range of biological activities. This compound has gained attention in medicinal chemistry for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of the pyrazolo[3,4-d]pyrimidine core: : The pyrazolo[3,4-d]pyrimidine structure is typically synthesized through cyclization reactions involving hydrazine derivatives and enaminones or other suitable precursors under reflux conditions, often in polar aprotic solvents.
Introduction of p-tolyl and ethoxy groups: : Subsequent steps involve the introduction of the p-tolyl group via Friedel-Crafts alkylation and the ethoxy group through nucleophilic substitution reactions. These steps are typically performed in the presence of strong bases or Lewis acids to promote the reactions.
Final benzamide formation: : The final compound is formed by coupling the intermediate pyrazolo[3,4-d]pyrimidine with 2-ethoxybenzoic acid under peptide coupling conditions, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production may scale up the laboratory methods, focusing on optimizing yields and minimizing impurities. Reaction conditions are carefully controlled, with advanced purification techniques like crystallization, distillation, and chromatography ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the tolyl group to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions may occur, particularly at the carbonyl groups, leading to alcohol derivatives.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at different positions of the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: : Reagents like halides, alkylating agents, and acylating agents under basic or acidic conditions are typically employed.
Major Products Formed
Oxidized derivatives (e.g., carboxylic acids)
Reduced derivatives (e.g., alcohols)
Substituted derivatives (e.g., halogenated compounds)
Aplicaciones Científicas De Investigación
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is explored for its various applications:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry to develop new compounds.
Biology: : Studied for its biological activities, including enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the development of materials with specific chemical properties or as a prototype for novel drug discovery.
Mecanismo De Acción
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the particular biological context, but often involve inhibition or activation of key proteins involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)-3-(4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea
N-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
2-ethoxy-N-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Unique Aspects
This compound stands out due to its specific substitution pattern, which can confer unique biological activities and physicochemical properties. The presence of the p-tolyl and ethoxy groups can influence its binding affinity, solubility, and overall bioavailability, distinguishing it from structurally similar molecules.
That's the low-down! Whether it's in the lab, the clinic, or the industry, 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide's got quite the portfolio. What aspect of this compound would you dive deeper into?
Propiedades
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-18-7-5-4-6-16(18)20(27)24-25-13-22-19-17(21(25)28)12-23-26(19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPLUZWIOIYHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2985388.png)




![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2985395.png)
![N-(3,4-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2985396.png)


![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

